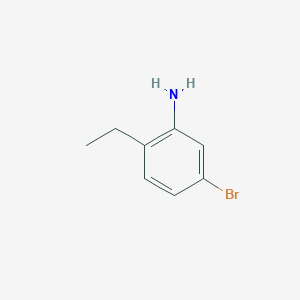
4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine is a brominated aromatic diamine with potential applications in various fields such as pharmaceuticals, dyes, and polymers. While the provided papers do not directly discuss this compound, they do provide insights into related brominated aromatic compounds and their synthesis, which can be informative for understanding the synthesis and properties of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine.
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves halogenation reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene is achieved through diazotization and bromination of 3,4-dimethylbenzenamine . Similarly, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water . These methods suggest that the synthesis of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine could also involve halogenation, possibly through a bromination reaction of a suitable precursor, followed by the introduction of the butyl and methylamine groups.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized using various spectroscopic techniques. For example, the structure of 1,2-bis(bromomethyl)-4-fluorobenzene was confirmed by GC-MS and 1H NMR , while 1-bromo-2,4-dinitrobenzene was characterized by IR and NMR spectrometry . These techniques would also be applicable to determine the molecular structure of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine, ensuring the correct placement of bromo, butyl, and methyl groups on the benzene ring.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers provided do not detail specific reactions for the compounds synthesized, but it can be inferred that 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine would likely undergo similar reactions, such as coupling with other aromatic compounds or participation in cross-coupling reactions to form more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are often determined by their molecular structure. For instance, the introduction of tert-butyl side groups in polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene results in a low dielectric constant, low moisture absorption, and high glass transition temperature . These properties suggest that the physical and chemical properties of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine would also be influenced by its substituents, potentially leading to unique solubility, thermal stability, and dielectric properties.
Aplicaciones Científicas De Investigación
Material Science and Polymer Research
The unique chemical properties of aromatic diamines, similar to the specified compound, enable their use in the development of materials with specific characteristics such as low dielectric constants, high thermal stability, and enhanced mechanical properties. For instance, new polyimides (PIs) containing tert-butyl side groups synthesized from diamines demonstrate low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating their potential for use in electronics and as high-performance engineering plastics (Chern & Tsai, 2008). Similarly, a study on poly(amide–imide)s (PAIs) derived from diamines showed that these polymers possess excellent solubility and mechanical properties, suitable for creating durable films and coatings (Yang & Wei, 2001).
Chemical Synthesis and Reactivity Studies
Research into the reactivity and applications of aromatic diamines in chemical synthesis is significant. Studies have explored the solvent effects on reactions involving similar structures, indicating the influence of solvent composition on reaction outcomes, such as lithium-bromine exchange reactions. This knowledge contributes to optimizing synthetic routes in organic chemistry (Bailey, Luderer, & Jordan, 2006).
Anti-inflammatory and Pharmacological Research
Even though the request excludes drug-related information, it's worth noting that compounds structurally related to 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine have been investigated for their anti-inflammatory properties. Such studies highlight the compound's potential as a pharmacological tool in understanding and possibly treating inflammation-related conditions, showcasing the broader utility of chemical research beyond immediate applications (Min et al., 2004).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other diamines, it may interact with various enzymes, receptors, or ion channels, leading to changes in cellular function .
Pharmacokinetics
Its predicted density is 1.578±0.06 g/cm3, and its boiling point is 298.2±30.0 °C . These properties could influence its bioavailability, but more research is needed to understand its pharmacokinetics fully.
Result of Action
The molecular and cellular effects of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored at 2-8°C and protected from light .
Propiedades
IUPAC Name |
4-bromo-1-N-butyl-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXMXQSBTUIJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

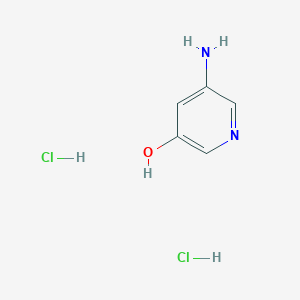
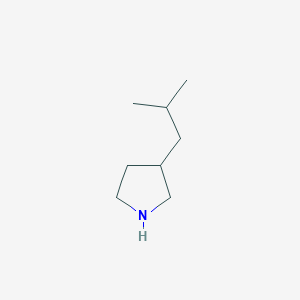
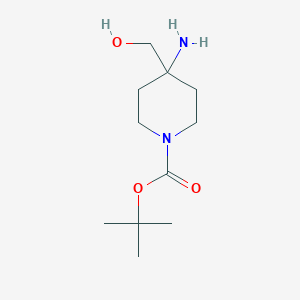
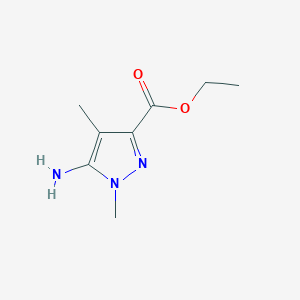
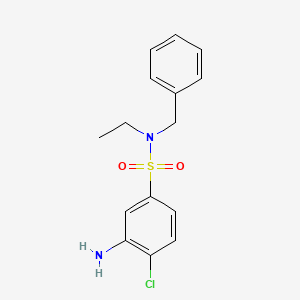
![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)
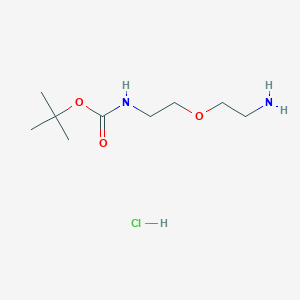
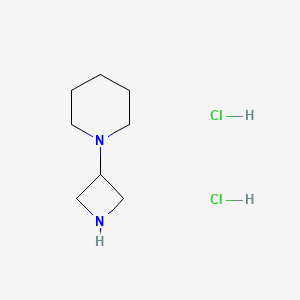
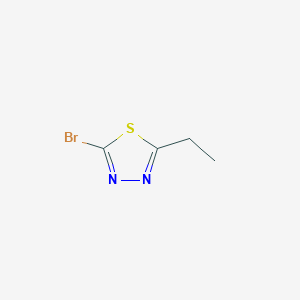
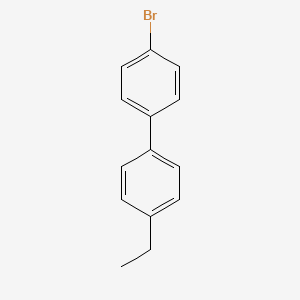
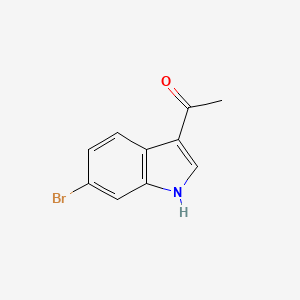

![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)
